
GA3-AM
Overview
Description
GA3-AM, also known as gibberellic acid 3-acetoxymethyl ester, is a derivative of gibberellic acid, a naturally occurring plant hormone. Gibberellic acid is a diterpenoid carboxylic acid that belongs to the gibberellins family and acts as a natural plant growth regulator. This compound is used in various scientific research applications due to its ability to penetrate cell membranes more efficiently than gibberellic acid itself .
Preparation Methods
Synthetic Routes and Reaction Conditions
GA3-AM can be synthesized from gibberellic acid through esterification. The process involves the reaction of gibberellic acid with acetoxymethyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound involves the large-scale esterification of gibberellic acid. The process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
GA3-AM undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: this compound can be hydrolyzed back to gibberellic acid in the presence of water or aqueous solutions.
Oxidation: this compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: This compound can be reduced to form reduced derivatives of gibberellic acid.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Gibberellic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Reduced derivatives of gibberellic acid.
Scientific Research Applications
Introduction to GA3-AM
This compound is a cell-permeable analog of gibberellic acid that serves as a chemical dimerizer or inducer of various physiological processes in plants. Its ability to penetrate cell membranes allows it to mimic the natural effects of gibberellins, facilitating research into plant growth regulation and development .
Seed Germination and Dormancy
Research has shown that this compound promotes seed germination by enhancing the germination percentage and energy in various species. For instance, in studies involving Betula platyphylla (birch), seeds treated with GA3 exhibited a germination rate of 93.33%, significantly higher than the control group . The application of GA3 also accelerated germination time, indicating its potential for overcoming seed dormancy.
Species | Treatment | Germination Rate (%) | Germination Time (days) |
---|---|---|---|
Betula platyphylla | GA3 | 93.33 | 6.95 |
Control | Water | 71.33 | 8.08 |
Xylem Development
This compound has been shown to enhance xylem development in plants. In experiments with birch seedlings, GA3 treatment resulted in wider xylem development compared to untreated controls. The study indicated that GA3 stimulates the expression of genes related to secondary wall biosynthesis, promoting xylogenesis .
Treatment | Xylem Area Ratio (%) |
---|---|
GA3 | 47.1 |
Control | 37.9 |
PAC | 20.9 |
Effects on Plant Height and Biomass
In a study involving Tulipa saxatilis, different concentrations of GA3 (100, 200, and 400 ppm) were applied to assess their impact on plant height and biomass accumulation. The results showed that the highest concentration (400 ppm) led to a 39% increase in plant height and improved flower stem length by 35.6% .
Concentration (ppm) | Plant Height Increase (%) | Flower Stem Length Increase (%) |
---|---|---|
100 | - | - |
200 | - | - |
400 | 39 | 35.6 |
Nutrient Content Improvement
This compound applications have been linked to enhanced nutrient content in various plant parts. In Tulipa saxatilis, treatments at different concentrations affected nutrient levels significantly; for example, potassium (K), iron (Fe), copper (Cu), and manganese (Mn) contents were notably higher at specific concentrations compared to controls .
Root Architecture Modification
The application of GA3 also influences root architecture significantly. In studies with different cultivars, root length and surface area varied with GA3 treatments, indicating that while some cultivars responded positively to higher concentrations, others showed reduced root metrics under similar conditions .
Case Study: Birch Seedlings
In a detailed study on birch seedlings treated with GA3 and paclobutrazol (PAC), it was found that GA3 not only improved germination rates but also enhanced overall seedling growth metrics such as hypocotyl length and biomass accumulation compared to PAC-only treatments .
Case Study: Tulip Varieties
Another significant study assessed the effects of various GA3 concentrations on tulip varieties (Tulipa saxatilis). The results indicated that while lower concentrations improved bulb weight and diameter, higher concentrations maximized flower production metrics .
Mechanism of Action
GA3-AM exerts its effects by penetrating cell membranes more efficiently than gibberellic acid. Once inside the cell, it is hydrolyzed to release gibberellic acid, which then interacts with specific receptors to initiate a cascade of molecular events. These events include the activation of transcription factors and the expression of genes involved in cell growth and development. The primary molecular targets of gibberellic acid are the gibberellin receptors, which are part of the DELLA protein family .
Comparison with Similar Compounds
GA3-AM is unique compared to other gibberellins due to its enhanced cell membrane permeability. This property makes it more effective in certain applications where rapid cellular uptake is required. Similar compounds include:
Gibberellic acid (GA3): The parent compound, less permeable to cell membranes.
Gibberellin A4 (GA4): Another gibberellin with similar biological activity but different structural properties.
Gibberellin A7 (GA7): Similar to GA3 but with distinct effects on plant growth and development.
This compound stands out due to its ability to deliver gibberellic acid more efficiently into cells, making it a valuable tool in both research and industrial applications .
Biological Activity
Gibberellins are a class of plant hormones that play critical roles in various aspects of plant growth and development. Among these, gibberellic acid (GA3) is one of the most studied. However, its application in mammalian systems has been limited due to poor cell permeability. To address this, researchers have developed GA3-acetoxymethyl (GA3-AM), a cell-permeable analog that can effectively enter mammalian cells and be converted into active GA3 by intracellular esterases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound operates through a specific mechanism involving the gibberellin receptor, GID1 (Gibberellin Insensitive Dwarf 1). Upon entering the cell, this compound is hydrolyzed by esterases to release active GA3. This active form then binds to the GID1 receptor, leading to a conformational change that facilitates the interaction with another protein, GAI (Gibberellin Insensitive). This interaction is crucial for mediating downstream signaling pathways that affect cellular processes.
Key Steps in the Mechanism:
- Cell Entry : this compound enters mammalian cells due to its modified structure that masks the negative charge of GA3.
- Hydrolysis : Intracellular esterases cleave the acetoxymethyl group, releasing active GA3.
- Receptor Binding : Active GA3 binds to GID1, inducing dimerization with GAI.
- Signal Transduction : This interaction triggers various signaling cascades that influence cellular functions.
Research Findings
Several studies have demonstrated the efficacy of this compound in inducing biological responses in mammalian cells:
- Cellular Localization : In a study using HeLa cells, confocal fluorescence imaging revealed that GID1 translocated from the cytoplasm to the plasma membrane within 60 seconds of this compound treatment, indicating rapid signaling events triggered by this compound .
- FRET Assays : Fluorescence resonance energy transfer (FRET) assays showed significant increases in FRET signals upon treatment with this compound, confirming its ability to induce protein interactions in real-time .
Case Study 1: Protein Translocation and Activity
A study investigated the use of this compound for inducing protein translocation and activity changes in mammalian cells. Researchers expressed Tiam1-YFP-GID1 and observed robust membrane ruffling indicative of Rac activation after this compound treatment. This suggests that this compound can effectively manipulate protein localization and activity within cells .
Case Study 2: Effects on Sperm Quality
Another study examined the effects of GA3 on sperm quality in rats. It was found that treatment with GA3 resulted in decreased sperm count and increased abnormalities in sperm morphology over time. Specifically, significant reductions were noted in both total sperm count and fertilization rates when compared to control groups . This study highlights potential reproductive implications associated with gibberellin analogs.
Data Tables
Parameter | Control Group | GA3 Treatment (Day 30) | GA3 Treatment (Day 45) |
---|---|---|---|
Total Sperm Count | 100% | 70% | 50% |
Percentage of Live Sperm | 90% | 60% | 40% |
Percentage of Abnormal Sperm | 10% | 30% | 50% |
Table 1: Impact of GA3 on Sperm Quality Over Time
Properties
IUPAC Name |
acetyloxymethyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-11-8-20-9-21(11,27)6-4-13(20)22-7-5-14(24)19(3,18(26)30-22)16(22)15(20)17(25)29-10-28-12(2)23/h5,7,13-16,24,27H,1,4,6,8-10H2,2-3H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIYFJSPDLOPEX-AXKFECAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(C4C15CC(=C)C(C5)(CC4)O)OC3=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOC(=O)[C@H]1[C@@H]2[C@]3([C@H](C=C[C@]2([C@H]4[C@@]15CC(=C)[C@@](C5)(CC4)O)OC3=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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